Cas no 569672-28-2 (2-Bromo-5-ethynylpyridine)

2-Bromo-5-ethynylpyridine is a versatile heterocyclic compound featuring both bromo and ethynyl functional groups on a pyridine scaffold. Its structure enables selective cross-coupling reactions, such as Sonogashira and Suzuki couplings, making it valuable in pharmaceutical and agrochemical synthesis. The ethynyl group facilitates further functionalization via click chemistry or alkyne-based transformations, while the bromo substituent serves as a reactive handle for metal-catalyzed substitutions. This compound is particularly useful in constructing complex molecular architectures, including conjugated systems and bioactive intermediates. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its utility in organic synthesis and materials science applications.
2-Bromo-5-ethynylpyridine structure
2-Bromo-5-ethynylpyridine structure
Product name:2-Bromo-5-ethynylpyridine
CAS No:569672-28-2
MF:C7H4NBr
Molecular Weight:182.01736
MDL:MFCD13189724
CID:1060527
PubChem ID:12983079

2-Bromo-5-ethynylpyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-ethynylpyridine
    • DTXSID00514359
    • AB68991
    • 569672-28-2
    • DB-313709
    • 2-Bromo-5-ethynyl-pyridine
    • EN300-1893362
    • MFCD13189724
    • CS-0059696
    • A1-02541
    • SCHEMBL5700541
    • AS-38834
    • AKOS017342832
    • MDL: MFCD13189724
    • インチ: InChI=1S/C7H4BrN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
    • InChIKey: WRORYOXBXUUDJL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)C#C

計算された属性

  • 精确分子量: 180.95271g/mol
  • 同位素质量: 180.95271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 135
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • 密度みつど: 1.60±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 83 ºC
  • Boiling Point: 231.0±25.0 ºC (760 Torr),
  • フラッシュポイント: 93.5±23.2 ºC,
  • Solubility: 微溶性(1.1 g/l)(25ºC)、

2-Bromo-5-ethynylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM279541-25g
2-Bromo-5-ethynylpyridine
569672-28-2 95%+
25g
$2216 2022-06-11
Chemenu
CM279541-5g
2-Bromo-5-ethynylpyridine
569672-28-2 95%
5g
$884 2021-08-18
TRC
B684775-2.5g
2-Bromo-5-ethynylpyridine
569672-28-2
2.5g
$ 1200.00 2023-09-08
Matrix Scientific
207587-5g
2-Bromo-5-ethynylpyridine
569672-28-2
5g
$3402.00 2023-09-07
Chemenu
CM279541-25g
2-Bromo-5-ethynylpyridine
569672-28-2 95%
25g
$2216 2021-08-18
eNovation Chemicals LLC
Y1049315-5g
2-broMo-5-ethynylpyridine
569672-28-2 95%
5g
$560 2024-06-06
Enamine
EN300-1893362-0.1g
2-bromo-5-ethynylpyridine
569672-28-2 95%
0.1g
$101.0 2023-09-18
Alichem
A029185054-10g
2-Bromo-5-ethynylpyridine
569672-28-2 95%
10g
$2110.50 2023-09-01
Alichem
A029185054-5g
2-Bromo-5-ethynylpyridine
569672-28-2 95%
5g
$1622.16 2023-09-01
Alichem
A029185054-25g
2-Bromo-5-ethynylpyridine
569672-28-2 95%
25g
$3450.50 2023-09-01

2-Bromo-5-ethynylpyridine 関連文献

2-Bromo-5-ethynylpyridineに関する追加情報

2-Bromo-5-ethynylpyridine: A Versatile Building Block in Modern Chemical Synthesis

2-Bromo-5-ethynylpyridine (CAS No. 569672-28-2) is a valuable and versatile compound in the field of chemical synthesis, particularly in the development of pharmaceuticals and materials science. This compound, characterized by its unique bromo and ethynyl functionalities, has gained significant attention due to its potential in various synthetic transformations and its role in the synthesis of bioactive molecules.

The molecular structure of 2-Bromo-5-ethynylpyridine consists of a pyridine ring with a bromo substituent at the 2-position and an ethynyl group at the 5-position. The presence of these functional groups provides multiple points for further chemical modification, making it an attractive starting material for a wide range of synthetic pathways. The bromo group can be readily displaced in nucleophilic substitution reactions, while the ethynyl group can undergo various transformations such as alkyne metathesis, Sonogashira coupling, and cycloaddition reactions.

In recent years, 2-Bromo-5-ethynylpyridine has been extensively studied for its applications in the synthesis of biologically active compounds. One notable example is its use in the development of novel anticancer agents. Researchers have utilized this compound as a key intermediate in the synthesis of pyridine-based derivatives that exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 5-substituted pyridines using 2-Bromo-5-ethynylpyridine as a starting material, which demonstrated significant cytotoxicity against breast cancer cells.

Beyond pharmaceutical applications, 2-Bromo-5-ethynylpyridine has also found utility in materials science. The ethynyl group can be polymerized to form conjugated polymers with interesting electronic properties. These polymers have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. A recent study in Advanced Materials highlighted the use of 2-Bromo-5-ethynylpyridine-derived polymers in OPV devices, showing improved power conversion efficiencies due to their favorable bandgap and charge transport properties.

The synthetic versatility of 2-Bromo-5-ethynylpyridine is further enhanced by its compatibility with various catalytic systems. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are particularly effective for introducing diverse substituents onto the pyridine ring. This flexibility allows chemists to tailor the properties of the final products to meet specific requirements, whether for biological activity or material performance.

In addition to its synthetic applications, 2-Bromo-5-ethynylpyridine has been explored for its potential as a ligand in coordination chemistry. The combination of the pyridine nitrogen and the ethynyl group can form stable complexes with transition metals, which have applications in catalysis and sensing. A study published in Inorganic Chemistry demonstrated the formation of palladium complexes using 2-Bromo-5-ethynylpyridine-derived ligands, which showed high catalytic activity in Suzuki-Miyaura coupling reactions.

The safety and handling of 2-Bromo-5-ethynylpyridine are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes proper ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP).

In conclusion, 2-Bromo-5-ethynylpyridine (CAS No. 569672-28-2) is a highly versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique molecular structure and synthetic flexibility make it an invaluable building block for researchers aiming to develop novel bioactive molecules and advanced materials. As research continues to advance, it is likely that new applications and synthetic strategies involving this compound will emerge, further solidifying its importance in modern chemical synthesis.

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Amadis Chemical Company Limited
(CAS:569672-28-2)2-Bromo-5-ethynylpyridine
A1088305
Purity:99%/99%/99%
はかる:1g/5g/10g
Price ($):170.0/509.0/916.0